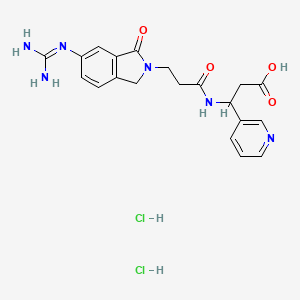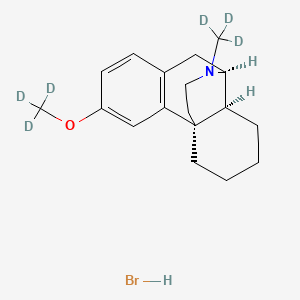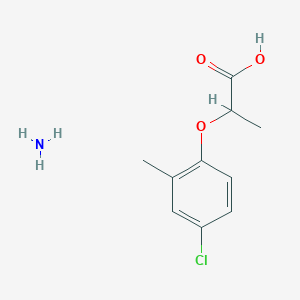
10-Nonadecenamide, N-((4-hydroxy-3-methoxyphenyl)methyl)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- is an organic compound that belongs to the class of amides It is structurally characterized by the presence of a hydroxy-methoxyphenyl group attached to a nonadecenamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Wissenschaftliche Forschungsanwendungen
N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in pain management and cancer treatment.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- involves its interaction with specific molecular targets and pathways. It is known to act as an agonist of the vanilloid receptor (TRPV1), which is involved in pain perception and inflammation. By binding to this receptor, the compound can modulate pain signals and reduce inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((4-Hydroxy-3-methoxyphenyl)methyl)-decanamide: Similar structure but with a shorter alkyl chain.
Nonivamide: An analog of capsaicin with similar biological activities.
Uniqueness
N-((4-Hydroxy-3-methoxyphenyl)methyl)-10-nonadecenamide (Z)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer alkyl chain compared to similar compounds may result in different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
95548-11-1 |
|---|---|
Molekularformel |
C27H45NO3 |
Molekulargewicht |
431.7 g/mol |
IUPAC-Name |
(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]nonadec-10-enamide |
InChI |
InChI=1S/C27H45NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-27(30)28-23-24-20-21-25(29)26(22-24)31-2/h10-11,20-22,29H,3-9,12-19,23H2,1-2H3,(H,28,30)/b11-10- |
InChI-Schlüssel |
GLFCOGCSASQHDV-KHPPLWFESA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



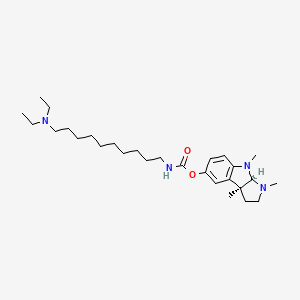

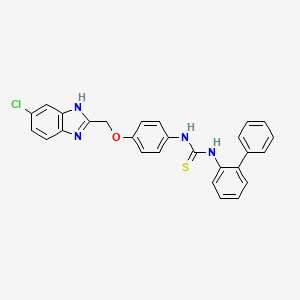
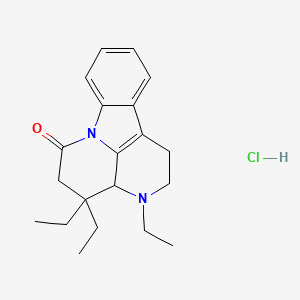
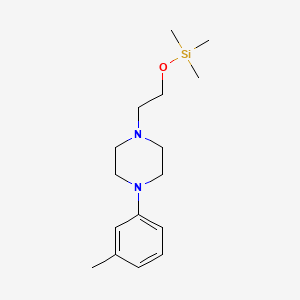
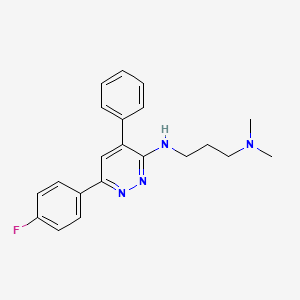

![(E)-but-2-enedioic acid;4-(6,8-dioxa-3-azabicyclo[3.2.1]octan-5-yl)benzonitrile](/img/structure/B12732248.png)


